2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c1-9-6-7-18-13(19-9)22-8-12(21)20-10-2-4-11(5-3-10)23-14(15,16)17/h2-7H,8H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQJSBNOTLSVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrimidine Ether Formation
The pyrimidine ether linkage is typically constructed via nucleophilic aromatic substitution (SNAr). A halogenated pyrimidine (e.g., 2-chloro-4-methylpyrimidine) reacts with a hydroxyl-containing intermediate under basic conditions. For example:
$$
\text{2-Chloro-4-methylpyrimidine} + \text{HOCH}_2\text{C(O)NHR} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}
$$
Here, the hydroxyl group on the acetamide intermediate attacks the electron-deficient C2 position of the pyrimidine. Sodium hydride or potassium carbonate in dimethylformamide (DMF) facilitates deprotonation.
Coupling Reaction Strategies
Suzuki-Miyaura Cross-Coupling
Aryl boronic esters enable coupling with halogenated pyrimidines. For instance, 3-acetamidophenyl boronic acid pinacol ester reacts with 2-bromo-4-methylpyrimidine in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate:
$$
\text{Bromopyrimidine} + \text{Boronic Ester} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{DME/H}_2\text{O}} \text{Biaryl Ether}
$$
This method achieves ~74% yield but requires stringent anhydrous conditions.
Ullmann-Type Coupling
Copper-catalyzed coupling between 2-iodo-4-methylpyrimidine and N-[4-(trifluoromethoxy)phenyl]acetamide in the presence of L-proline as a ligand affords moderate yields (50–60%). Elevated temperatures (100–120°C) and polar solvents (e.g., DMSO) enhance reactivity.
Multi-Step Functionalization Approaches
Sequential Nitration and Reduction
Adapting protocols from Source 2, nitro groups are introduced to the phenyl ring prior to acetylation. Nitration with fuming HNO₃ in acetic anhydride/chloroform followed by catalytic hydrogenation yields the aniline precursor:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃, Ac₂O, CHCl₃ | Reflux, 30 min | 83% |
| Reduction | H₂, Pd/C, EtOH | RT, 2 h | 98% |
| Acetylation | Acetyl chloride, Et₃N | 0°C to RT, 12 h | 94% |
Trifluoromethoxy Group Installation
The trifluoromethoxy group is introduced via electrophilic substitution using trifluoromethyl hypofluorite (CF₃OF) or via Ullmann coupling with copper(I) triflate. The latter method avoids harsh fluorinating agents but requires elevated temperatures.
Optimization and Scalability
Solvent and Catalyst Screening
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrimidine ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: Formation of 4-methylpyrimidine-2-carboxylic acid.
Reduction: Formation of 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
1. Antimicrobial Activity
- Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. For example, compounds similar to 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide have been evaluated against various microbial strains using agar diffusion methods. The results indicated varying degrees of inhibition, suggesting its potential as an antimicrobial agent .
2. Anticancer Potential
- Research has indicated that compounds with similar structures can induce apoptosis in cancer cells. For instance, studies on related pyrimidine derivatives demonstrated cytotoxic effects against human cancer cell lines such as colon and breast cancer . The structure–activity relationship (SAR) studies suggest that modifications on the pyrimidine ring can enhance anticancer efficacy.
3. Enzyme Inhibition
- The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, certain pyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial in cancer and bacterial infections . This inhibition can lead to reduced proliferation of cancer cells or pathogens.
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrimidine compounds, including those similar to 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide. They tested these compounds against clinical strains of bacteria and fungi, revealing that some derivatives exhibited potent antimicrobial activity comparable to established antibiotics .
Case Study 2: Anticancer Activity
A recent investigation focused on the synthesis of new pyrimidine-based compounds for anticancer applications. The study demonstrated that specific modifications to the acetamide group significantly enhanced the cytotoxicity against breast cancer cell lines. The findings suggest that 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide could be further explored for its potential as an anticancer agent .
Wirkmechanismus
The mechanism of action of 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
a) N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Key Differences :
- Sulfanyl (-S-) linker replaces the oxy (-O-) group between the acetamide and pyrimidine.
- Substituted with 4-methylpyridin-2-yl instead of trifluoromethoxyphenyl.
- Implications :
- Reference : .
Analogues with Trifluoromethoxyphenyl Groups
a) 2-((4-Aminophenyl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
b) 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Key Differences: Thieno[3,2-d]pyrimidinone core replaces the pyrimidine ring. Includes a 4-methylphenyl substituent and a sulfanyl linker.
- Implications: The thienopyrimidinone scaffold may confer distinct electronic properties and ring strain, affecting target binding .
- Reference : .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Synthetic Accessibility : The oxy linker in the target compound may offer synthetic advantages over sulfanyl analogues, as ethers are generally more stable during synthesis .
- Bioactivity Trends : Trifluoromethoxy-substituted acetamides (e.g., ) often exhibit enhanced pharmacokinetic profiles compared to fluorophenyl or methylpyridine variants, though direct bioactivity data for the target compound remains unreported.
- Metabolic Considerations: The trifluoromethoxy group’s resistance to oxidative metabolism could prolong half-life relative to compounds with electron-rich substituents like aminophenyl .
Biologische Aktivität
The compound 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Pyrimidine moiety : The 4-methylpyrimidine component is significant for its interaction with biological targets.
- Trifluoromethoxy group : This feature enhances the lipophilicity and metabolic stability of the compound.
- Acetamide linkage : This functional group is often associated with various pharmacological activities.
Research indicates that compounds similar to 2-((4-methylpyrimidin-2-yl)oxy)-N-(4-(trifluoromethoxy)phenyl)acetamide often exhibit their biological effects through inhibition of specific enzymes or receptors. For instance, studies have highlighted the compound's potential as an inhibitor of Sfp-PPTase, a critical enzyme involved in bacterial virulence and survival .
Anticancer Properties
- Cell Proliferation Inhibition : The compound has shown significant inhibitory effects on various cancer cell lines. The mechanism involves inducing apoptosis in tumor cells, which is a crucial pathway for anticancer activity. For example, compounds within this class have been evaluated against A549 (lung cancer) and C6 (glioma) cell lines, demonstrating potent anticancer effects through MTT assays and caspase activation studies .
- Structure-Activity Relationship (SAR) : Modifications to the pyrimidine and trifluoromethoxy groups have been systematically studied to optimize anticancer activity. For instance, the introduction of electron-withdrawing groups has been shown to enhance potency against specific cancer targets .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. The presence of the pyrimidine ring is known to enhance interactions with microbial enzymes, leading to inhibition of growth in pathogenic bacteria. This has been supported by findings that similar compounds exhibit broad-spectrum antibacterial properties .
Case Studies and Research Findings
Q & A
Q. Critical Reaction Conditions :
| Parameter | Impact | Example from Literature |
|---|---|---|
| Temperature | Higher temps (~80–100°C) improve reaction rates but may increase side products. Lower temps (~0–25°C) enhance selectivity for sensitive intermediates . | notes optimized yields at 60°C for pyrimidine-thioether coupling. |
| Solvent | Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while dichloromethane or THF is used for acid-sensitive steps . | highlights DMF for sulfanyl group introduction. |
| Catalyst | Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are critical for regioselectivity in heterocyclic ring formation . |
Purity Control : Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted intermediates .
Basic: Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is required:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methylpyrimidinyl vs. trifluoromethoxyphenyl groups). reports δ 7.2–8.1 ppm for aromatic protons in similar compounds.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .
Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]+ ion at m/z 400.1052) .
Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
HPLC/UPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Data Interpretation Tip : Cross-reference experimental spectra with simulated data from computational tools (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .
Advanced: How can computational methods predict biological targets and mechanisms of action for this compound?
Methodological Answer:
Molecular Docking :
- Use software (AutoDock, Schrödinger) to model interactions with enzymes (e.g., kinases) or receptors. highlights fluorophenyl groups forming π-π interactions with hydrophobic binding pockets.
- Validate predictions with in vitro assays (e.g., kinase inhibition assays) .
QSAR Modeling :
- Correlate structural features (e.g., logP, H-bond acceptors) with activity data from analogs. suggests trifluoromethoxy groups enhance metabolic stability.
MD Simulations :
- Simulate ligand-protein dynamics over 100+ ns to assess binding stability .
Case Study : A thienopyrimidine analog () showed COX-2 inhibition via computational screening, later confirmed by ELISA.
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
Assay Variability :
- Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
Compound Purity :
- Re-evaluate batches with HPLC and NMR if IC₅₀ values differ >10% between studies .
Cell Line Differences :
- Compare activity in isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out lineage-specific effects .
Example : notes a 20% variance in anti-inflammatory activity due to endotoxin contamination in one study.
Advanced: What strategies optimize multi-step synthesis to reduce side products and improve scalability?
Methodological Answer:
Intermediate Trapping :
- Use quenching agents (e.g., NaHCO₃ for acidic byproducts) after each step .
Flow Chemistry :
- Continuous flow reactors minimize side reactions in exothermic steps (e.g., thioether formation) .
Design of Experiments (DoE) :
- Statistically optimize variables (temperature, stoichiometry) using software (Minitab, JMP). achieved 85% yield by optimizing molar ratios via DoE.
Case Study : reduced a 6-step synthesis to 4 steps by merging purification steps, improving overall yield from 12% to 34%.
Advanced: How do structural modifications (e.g., substituent variations) influence the compound’s pharmacokinetic profile?
Methodological Answer:
Trifluoromethoxy Group :
- Enhances lipophilicity (logP ↑) and metabolic stability by resisting CYP450 oxidation .
Methylpyrimidinyl vs. Chlorophenyl :
- Methyl groups reduce plasma protein binding, increasing free drug concentration .
Acetamide Linker :
- Short linkers (e.g., -CH₂-) improve solubility vs. longer chains .
Q. Comparative Table :
| Modification | Impact on PK | Reference |
|---|---|---|
| Trifluoromethoxy → Methoxy | Reduced t½ (CYP2C9 metabolism ↑) | |
| Pyrimidine → Thienopyrimidine | AUC ↑ 2-fold (enhanced absorption) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
